molecular formula C25H25ClN2O4S B12303664 2-(4-(4-(Dimethylamino)phenyl)-1,3-butadienyl)-3-ethyl-naphtho(2,1-d)thiazolium perchlorate

2-(4-(4-(Dimethylamino)phenyl)-1,3-butadienyl)-3-ethyl-naphtho(2,1-d)thiazolium perchlorate

Cat. No.: B12303664
M. Wt: 485.0 g/mol
InChI Key: SWOWGYLXJPAFKA-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Naphtho[2,1-d]thiazolium, 2-[4-[4-(dimethylamino)phenyl]-1,3-butadien-1-yl]-3-ethyl-, perchlorate (1:1) is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is notable for its unique structure, which includes a naphthalene ring fused to a thiazole ring, and a butadienyl group substituted with a dimethylamino phenyl group. The perchlorate anion is associated with the cationic part of the molecule, contributing to its overall stability and reactivity.

Preparation Methods

The synthesis of Naphtho[2,1-d]thiazolium, 2-[4-[4-(dimethylamino)phenyl]-1,3-butadien-1-yl]-3-ethyl-, perchlorate (1:1) can be achieved through various synthetic routes. One efficient method involves the reaction between 3-(2-naphthyl)-1-substituted acylthiourea and manganese (III) acetate under ambient air . This reaction is advantageous due to its simplicity, high atom economy, and the use of environmentally friendly and inexpensive reagents. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Naphtho[2,1-d]thiazolium, 2-[4-[4-(dimethylamino)phenyl]-1,3-butadien-1-yl]-3-ethyl-, perchlorate (1:1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the thiazole ring or the butadienyl group.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, thiazole derivatives, including this compound, have shown potential as antibacterial, antifungal, anti-inflammatory, and antitumor agents . The unique structure of this compound allows it to interact with various biological targets, making it a valuable tool in drug discovery and development. In industry, it may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Naphtho[2,1-d]thiazolium, 2-[4-[4-(dimethylamino)phenyl]-1,3-butadien-1-yl]-3-ethyl-, perchlorate (1:1) involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the dimethylamino group can engage in electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Naphtho[2,1-d]thiazolium, 2-[4-[4-(dimethylamino)phenyl]-1,3-butadien-1-yl]-3-ethyl-, perchlorate (1:1) can be compared with other thiazole derivatives such as imidazo[2,1-b][1,3]thiazines . While both classes of compounds contain the thiazole ring, the presence of the naphthalene ring and the butadienyl group in Naphtho[2,1-d]thiazolium provides unique electronic and steric properties. This uniqueness can result in different biological activities and applications. Similar compounds include other naphtho[2,1-d]thiazole derivatives and imidazo[2,1-b][1,3]thiazines, which have been studied for their bioactive properties and potential therapeutic applications.

Properties

Molecular Formula

C25H25ClN2O4S

Molecular Weight

485.0 g/mol

IUPAC Name

4-[(1E,3E)-4-(3-ethylbenzo[g][1,3]benzothiazol-3-ium-2-yl)buta-1,3-dienyl]-N,N-dimethylaniline;perchlorate

InChI

InChI=1S/C25H25N2S.ClHO4/c1-4-27-23-18-15-20-10-6-7-11-22(20)25(23)28-24(27)12-8-5-9-19-13-16-21(17-14-19)26(2)3;2-1(3,4)5/h5-18H,4H2,1-3H3;(H,2,3,4,5)/q+1;/p-1

InChI Key

SWOWGYLXJPAFKA-UHFFFAOYSA-M

Isomeric SMILES

CC[N+]1=C(SC2=C1C=CC3=CC=CC=C32)/C=C/C=C/C4=CC=C(C=C4)N(C)C.[O-]Cl(=O)(=O)=O

Canonical SMILES

CC[N+]1=C(SC2=C1C=CC3=CC=CC=C32)C=CC=CC4=CC=C(C=C4)N(C)C.[O-]Cl(=O)(=O)=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.